molecular formula C21H23NO4 B2773551 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid CAS No. 1199780-15-8

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid

Cat. No. B2773551
CAS RN: 1199780-15-8
M. Wt: 353.418
InChI Key: ULJWEEHIHNVYKU-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid .


Synthesis Analysis

The synthesis of this compound could potentially involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular weight of this compound is 353.42 . The IUPAC name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N,2,2-trimethyl-beta-alanine .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 .

Scientific Research Applications

Application in Solid-Phase Peptide Synthesis

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid, commonly known as Fmoc, plays a crucial role in solid-phase peptide synthesis. It is used as a protecting group for amino acids during this synthesis. This methodology has been significantly enhanced over the years, incorporating various solid supports, linkages, side-chain protecting groups, and improved solvation conditions. The advances have facilitated the synthesis of biologically active and isotopically labeled peptides and small proteins, highlighting the importance of Fmoc in bioorganic chemistry (Fields & Noble, 2009).

Role in the Synthesis of Hydroxamic Acids

The compound has been used in the efficient synthesis of N-substituted hydroxamic acids. These acids are structurally diverse and hold significance in various chemical and biological applications. The process involves the condensation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines with certain polystyrene derivatives, showcasing the compound's versatility in organic synthesis (Mellor & Chan, 1997).

Use in Oligomer Synthesis

Fmoc has been instrumental in the synthesis of oligomers derived from sugar amino acids. The ability to protect sugar amino acids with Fmoc and incorporate them into solid-phase synthesis demonstrates its utility in creating complex organic molecules. This approach led to the efficient synthesis of oligomers of varying lengths, contributing significantly to the field of organic chemistry (Gregar & Gervay-Hague, 2004).

Contribution to Structural and Supramolecular Chemistry

Recent studies have emphasized the significance of Fmoc-amino acids in biomedical research, particularly in the design and development of novel hydrogelators, biomaterials, or therapeutics. A comprehensive understanding of the structural and supramolecular features of these compounds is crucial for recognizing their properties. The synthesis and detailed investigation of new Fmoc-protected amino acids enhance our understanding of these interactions, which is essential for advancing biomedical applications (Bojarska et al., 2020).

Facilitating Synthesis of Non-Proteinogenic Amino Acids

The compound is also used in the synthesis of non-proteinogenic amino acids. Its protecting group properties allow for the creation of complex amino acids which can be used in various chemical and pharmaceutical applications. This aspect of the compound's utility demonstrates its role in expanding the repertoire of amino acids available for research and development (Adamczyk & Reddy, 2001).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

This compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various proteins or enzymes in the body.

Mode of Action

As an alanine derivative , it may be involved in the synthesis of proteins or other biological molecules. It could potentially interact with its targets by binding to active sites or other functional regions, thereby influencing their activity.

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,19(23)24)13-22(3)20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWEEHIHNVYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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